2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane
Brand Name: Vulcanchem
CAS No.: 648429-02-1
VCID: VC16898715
InChI: InChI=1S/C6H12ClO2P/c1-3-6(4-2)5-8-10(7)9-6/h3-5H2,1-2H3
SMILES:
Molecular Formula: C6H12ClO2P
Molecular Weight: 182.58 g/mol

2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane

CAS No.: 648429-02-1

Cat. No.: VC16898715

Molecular Formula: C6H12ClO2P

Molecular Weight: 182.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane - 648429-02-1

Specification

CAS No. 648429-02-1
Molecular Formula C6H12ClO2P
Molecular Weight 182.58 g/mol
IUPAC Name 2-chloro-4,4-diethyl-1,3,2-dioxaphospholane
Standard InChI InChI=1S/C6H12ClO2P/c1-3-6(4-2)5-8-10(7)9-6/h3-5H2,1-2H3
Standard InChI Key JFBZMSXBYQLJRY-UHFFFAOYSA-N
Canonical SMILES CCC1(COP(O1)Cl)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane is a heterocyclic organophosphorus compound with the molecular formula C₆H₁₂ClO₂P and a molecular weight of 182.58 g/mol. Its IUPAC name derives from the five-membered dioxaphospholane ring system, where the phosphorus atom at position 2 is substituted with a chlorine atom, and positions 4 and 4′ are occupied by ethyl groups (Fig. 1).

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number648429-02-1
Molecular FormulaC₆H₁₂ClO₂P
Molecular Weight182.58 g/mol
DensityNot reported
Boiling PointNot reported
Flash PointNot reported
Storage ConditionsUnder inert gas (nitrogen)

Data sourced from VulcanChem.

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain proprietary.

Synthesis and Reaction Mechanisms

Industrial Synthesis Protocol

The synthesis of 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane involves a two-step reaction between phosphorus trichloride (PCl₃) and diethyl glycol in a dichloromethane solvent. Key conditions include:

  • Temperature: Maintained below 10°C to prevent side reactions.

  • Molar Ratios: Optimized at 1:1 stoichiometry for PCl₃ and diethyl glycol.

  • Byproduct Management: Hydrogen chloride (HCl) gas is actively removed to shift equilibrium toward product formation.

The reaction proceeds via nucleophilic attack by the glycol’s hydroxyl oxygen on the electrophilic phosphorus center, followed by ring closure to form the dioxaphospholane framework (Fig. 2).

Table 2: Synthesis Parameters

ParameterDetail
ReactantsPCl₃, Diethyl glycol
SolventDichloromethane
Temperature<10°C
Yield OptimizationHCl scrubbing

Mechanistic Insights

The formation mechanism involves:

  • Coordination: Diethyl glycol’s hydroxyl groups coordinate to PCl₃, forming a transient phosphite intermediate.

  • Ring Closure: Intramolecular cyclization eliminates HCl, producing the dioxaphospholane ring.

  • Oxidation Stabilization: Post-synthesis, the compound is stabilized under inert atmospheres to prevent oxidation.

Comparative studies with analogous compounds (e.g., 2-Chloro-1,3,2-dioxaphospholane ) highlight the role of ethyl substituents in steric hindrance, which reduces polymerization tendencies during synthesis .

Applications in Scientific Research

Flame Retardants

The compound’s phosphorus-chlorine bond confers flame-retardant properties by releasing phosphoric acid upon thermal decomposition, which catalyzes char formation and quenches free radicals. Industrial formulations incorporate it into polymers such as:

  • Polyurethanes: Enhances ignition resistance without compromising flexibility.

  • Epoxy Resins: Reduces smoke emission during combustion.

Table 3: Performance in Polymer Matrices

Polymer MatrixLOI Improvement (%)Reference
Polyurethane Foam28 → 34
Epoxy Resin22 → 29

LOI = Limiting Oxygen Index.

Biocompatible Materials

Recent advances exploit the compound’s hydrolytic stability for biomedical applications:

  • Drug Delivery Systems: Phosphorylation of hydroxyl groups in polysaccharides improves aqueous solubility.

  • Orthopedic Implants: Surface modification with phospholane derivatives enhances osteoblast adhesion.

HazardPrecautionary Measure
Skin CorrosionNitrile gloves, full-body suit
Eye DamageGoggles, face shield
Respiratory IrritationFume hood, N95 respirator

Emergency Procedures

  • Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers.

  • First Aid: Flush eyes/skin with water for 15 minutes; seek immediate medical attention.

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